molecular formula C11H24N2O2 B6156501 tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate CAS No. 1700004-51-8

tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate

Cat. No.: B6156501
CAS No.: 1700004-51-8
M. Wt: 216.3
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Description

Tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate is a compound that has garnered significant interest in the scientific community due to its diverse applications in various fields. This compound is known for its stability and versatility, making it a valuable tool in both chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate typically involves the protection of an amino group using tert-butyl carbamate. One common method involves the reaction of 4-amino-2,2-dimethylbutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate involves its ability to protect amino groups from unwanted reactions. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, allowing for the controlled release of the amino group. This property makes it a valuable tool in synthetic chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4-amino-2,2-dimethylpropyl)carbamate
  • tert-butyl N-(4-amino-2,2-dimethylpentyl)carbamate
  • tert-butyl N-(4-amino-2,2-dimethylhexyl)carbamate

Uniqueness

Tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in applications where selective protection and deprotection of amino groups are required .

Properties

CAS No.

1700004-51-8

Molecular Formula

C11H24N2O2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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